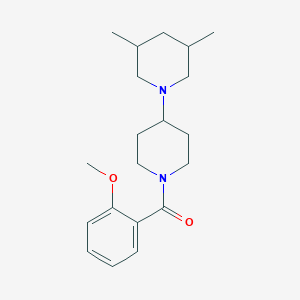![molecular formula C25H21N3O4 B247176 ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the family of pyrrolopyrazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of Ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
Ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of Ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is that it exhibits a wide range of biological activities, making it a potential candidate for drug discovery and development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on Ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, it would be interesting to explore the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of Ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been reported in the literature. The compound can be synthesized by the reaction of 2-furylacetonitrile, 4-methylphenylhydrazine, and 2-hydroxybenzaldehyde in the presence of ethyl acetoacetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography.
科学的研究の応用
Ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been found to exhibit various biological activities, making it a potential candidate for drug discovery and development. It has been reported to possess anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
特性
製品名 |
ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate |
|---|---|
分子式 |
C25H21N3O4 |
分子量 |
427.5 g/mol |
IUPAC名 |
ethyl 4-[3-(furan-2-yl)-4-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C25H21N3O4/c1-3-31-25(30)17-10-12-18(13-11-17)28-23(16-8-6-15(2)7-9-16)20-21(19-5-4-14-32-19)26-27-22(20)24(28)29/h4-14,23H,3H2,1-2H3,(H,26,27) |
InChIキー |
HTZVUFKCOBCKCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247095.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247099.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247105.png)
![1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247107.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)

![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)